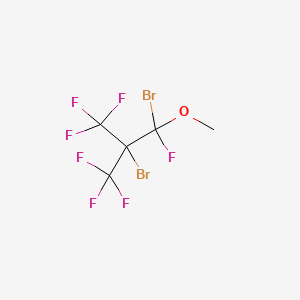
1,2-Dibromoheptafluoroisobutyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromoheptafluoroisobutyl methyl ether is a chemical compound with the molecular formula C5H3Br2F7O. It contains a total of 17 bonds, including 14 non-hydrogen bonds, 2 rotatable bonds, and 1 aliphatic ether bond . This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromoheptafluoroisobutyl methyl ether can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromoheptafluoroisobutyl methyl ether undergoes several types of reactions, including:
Acidic Cleavage: This reaction involves the cleavage of the ether bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly SN2 reactions, due to the presence of bromine atoms.
Common Reagents and Conditions:
Hydrobromic Acid (HBr) and Hydroiodic Acid (HI): Used for acidic cleavage of the ether bond.
Sodium Hydride (NaH) or Potassium Hydride (KH): Used to generate the alkoxide ion for the Williamson Ether Synthesis.
Major Products Formed:
Alkyl Halides: Formed during the acidic cleavage of the ether bond.
Alcohols: Also formed during the cleavage reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromoheptafluoroisobutyl methyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other complex ethers.
Biology and Medicine:
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dibromoheptafluoroisobutyl methyl ether primarily involves the cleavage of the ether bond under acidic conditions . The protonation of the ether oxygen creates a good leaving group, which is then attacked by a nucleophile, leading to the formation of alkyl halides and alcohols .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Used in organic synthesis and as a reagent for bromination.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as a lipid-soluble anesthetic agent.
Uniqueness: 1,2-Dibromoheptafluoroisobutyl methyl ether is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties such as high reactivity in substitution reactions and stability under various conditions .
Eigenschaften
CAS-Nummer |
20404-94-8 |
|---|---|
Molekularformel |
C5H3Br2F7O |
Molekulargewicht |
371.87 g/mol |
IUPAC-Name |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C5H3Br2F7O/c1-15-3(7,8)2(6,4(9,10)11)5(12,13)14/h1H3 |
InChI-Schlüssel |
SMXZUPDMRYGWRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(F)(F)F)(C(F)(F)F)Br)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



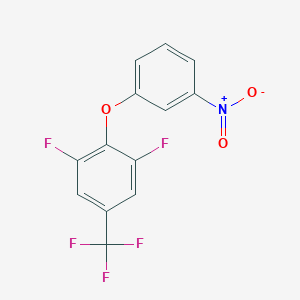
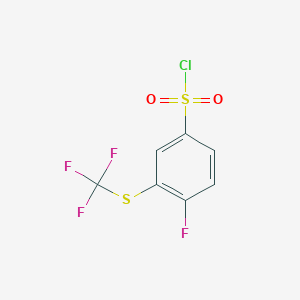
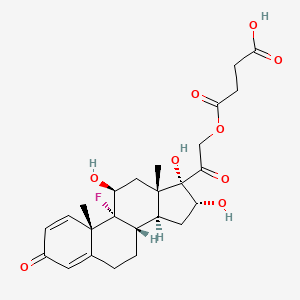
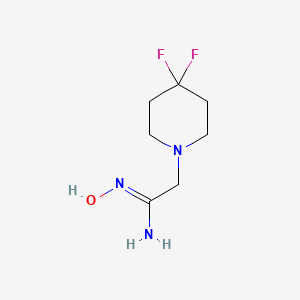
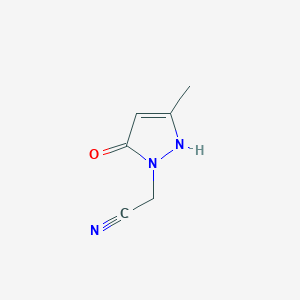
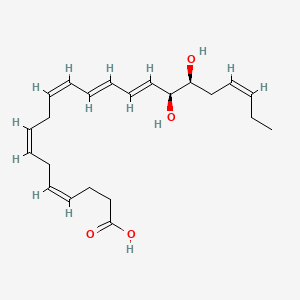
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
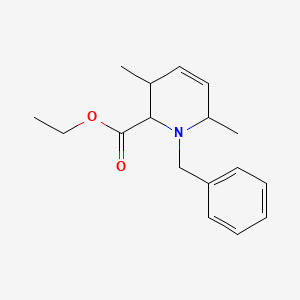
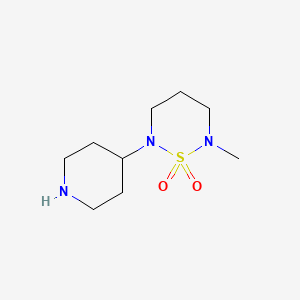
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
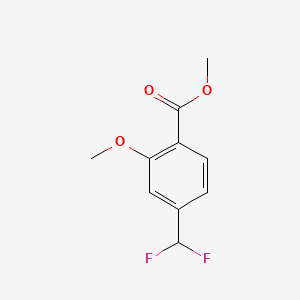
![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
